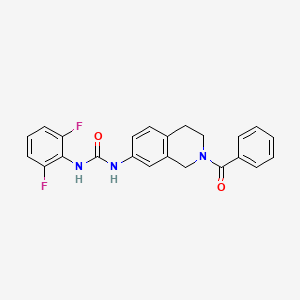
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea is a useful research compound. Its molecular formula is C23H19F2N3O2 and its molecular weight is 407.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2,6-difluorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of urea derivatives and incorporates a tetrahydroisoquinoline moiety known for its diverse pharmacological properties. The unique structural features of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H20F2N2O, with a molecular weight of approximately 396.42 g/mol. The presence of both the tetrahydroisoquinoline and difluorophenyl groups enhances its lipophilicity and potential biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the tetrahydroisoquinoline framework have shown significant activity against various cancer cell lines. In particular:
- Inhibition of VEGFR-2 : Research indicates that related compounds can suppress VEGFR-2 signaling pathways, which are crucial for tumor angiogenesis. The inhibition of this pathway may lead to reduced tumor growth and metastasis .
- Cytotoxicity Studies : In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects with IC50 values in the low micromolar range against cancer cell lines such as HCT116 and HL60 .
The mechanisms by which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. For example, studies have shown that similar structures can selectively inhibit kinases such as CDK2 and GSK3β .
- Cell Cycle Arrest : Compounds in this class have been reported to induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Tetrahydroisoquinoline derivative | 0.5 | VEGFR-2 |
| Compound B | Urea derivative with methoxy group | 0.8 | CDK2 |
| 1-(2-Benzoyl...) | This compound | TBD | TBD |
Case Studies
Several case studies have explored the biological activity of compounds similar to this compound:
- Study on Antitumor Activity : A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated their potential as antitumor agents through their ability to inhibit tumor growth in xenograft models .
- Pharmacokinetic Evaluation : Another study assessed the pharmacokinetics and bioavailability of these compounds in rodent models. Results indicated favorable absorption and distribution profiles.
特性
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O2/c24-19-7-4-8-20(25)21(19)27-23(30)26-18-10-9-15-11-12-28(14-17(15)13-18)22(29)16-5-2-1-3-6-16/h1-10,13H,11-12,14H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMOBHAXUNJATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=C(C=CC=C3F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














